N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a fluorinated nitrophenyl group, a thiophene ring, and a dihydropyridazinone moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Exploration of its properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyridazinone core: This could involve the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate diketone or ketoester.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the dihydropyridazinone core.
Attachment of the fluorinated nitrophenyl group: This could be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated nitrophenyl halide reacts with an amine derivative of the dihydropyridazinone-thiophene intermediate.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the dihydropyridazinone moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The fluorine atom on the nitrophenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives of the thiophene and dihydropyridazinone rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted derivatives of the nitrophenyl ring.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(phenyl)-1,6-dihydropyridazin-1-yl]acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(4-chloro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluorinated nitrophenyl group and the thiophene ring in N-(4-fluoro-3-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O4S/c17-11-4-3-10(8-13(11)21(24)25)18-15(22)9-20-16(23)6-5-12(19-20)14-2-1-7-26-14/h1-8H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHREZAIBJXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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